molecular formula C19H14F3N3O2 B2753428 N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 922671-03-2

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2753428
CAS No.: 922671-03-2
M. Wt: 373.335
InChI Key: VACQOJDFUQTOAA-UHFFFAOYSA-N
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Description

N-[4-(6-Methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 922671-03-2) is a chemical compound with the molecular formula C19H14F3N3O2 and a molecular weight of 373.33 g/mol . It belongs to the class of pyridazine derivatives, which are recognized in medicinal chemistry as privileged scaffolds due to their chemical stability, synthetic feasibility, and diverse biological activity profiles . Pyridazine-based compounds are of significant interest in early-stage drug discovery, particularly in the development of novel protein kinase inhibitors . Research into analogous compounds has shown that the pyridazine nucleus can serve as a core structure in the design of potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in antiangiogenic cancer therapy . The structural motif of this compound suggests potential for further investigation in biochemical and cellular assays related to kinase signaling pathways. Furthermore, related triazolopyridazine scaffolds have demonstrated potent activity against pathogens like Cryptosporidium parvum , indicating the broader potential of this chemical class in infectious disease research . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c1-27-17-10-9-16(24-25-17)12-5-7-15(8-6-12)23-18(26)13-3-2-4-14(11-13)19(20,21)22/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACQOJDFUQTOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloropyridazine Intermediate Synthesis

The pyridazine core is typically derived from 3,6-dichloropyridazine, which serves as a versatile precursor. In Scheme 1 of PMC-6746272, 3-chloro-6-hydrazinylpyridazine reacts with cyanogen bromide to form compound 2 , which undergoes nucleophilic substitution with phenyl isocyanate to yield urea derivatives (e.g., 3 ). For methoxy group introduction, sodium methoxide replaces chlorine at position 6 under reflux conditions, as demonstrated in Scheme 4, where 6-chloro-N-(4-nitrophenyl)pyridazin-3-amine is converted to 6-methoxy-N-(4-nitrophenyl)pyridazin-3-amine (14 ) in 85% yield.

Catalytic Hydrogenation for Amino Group Formation

Reduction of nitro intermediates is critical for generating aromatic amines. Scheme 2 describes catalytic hydrogenation of nitro-phenyl pyridazinones (6a,b ) using palladium on carbon (Pd/C) under H₂ atmosphere, yielding amines (7a,b ) with 90% efficiency. This step ensures regioselective amine formation, essential for subsequent coupling reactions.

Aryl Coupling Strategies

Buchwald-Hartwig Amination

Coupling the pyridazine moiety to a para-substituted phenyl ring requires palladium-mediated cross-coupling. Analogous to methods in Scheme 3, 3,6-dichloropyridazine reacts with 4-nitroaniline in butanol under nitrogen to form 6-chloro-N-(4-nitrophenyl)pyridazin-3-amine (10a–f ). Post-methoxylation, the intermediate undergoes Suzuki-Miyaura coupling with 3-(trifluoromethyl)benzoyl chloride to attach the benzamide group.

Microwave-Assisted Alkylation

Source 3 highlights microwave-assisted alkylation using 3-nitrobenzyl bromide in dichloroethane at 50°C, achieving 77% yield. Adapting this method, the para-aminophenyl intermediate is alkylated with 3-(trifluoromethyl)benzoyl chloride in the presence of DIPEA, forming the target benzamide.

Benzamide Formation and Trifluoromethyl Integration

Condensation with Acyl Chlorides

The final benzamide is formed via condensation of the pyridazine-phenyl amine with 3-(trifluoromethyl)benzoyl chloride. Scheme 5 outlines analogous reactions where pyridazinone derivatives (17 ) react with phenyl isocyanates to form urea-linked benzamides (18a–c ) in 60–75% yield. For the target compound, substituting phenyl isocyanate with 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions affords the desired product.

Trifluoromethyl Group Stability

Source 4 emphasizes the stability of trifluoromethyl groups under acidic conditions. During benzamide formation, boron trifluoride (BF₃) catalysis, as described in Scheme 5, ensures retention of the CF₃ group while preventing hydrolysis.

Purification and Characterization

Column Chromatography

Intermediates are purified using silica gel chromatography with hexane/ethyl acetate gradients. For example, compound 14 is eluted at a 7:3 hexane/EtOAc ratio, achieving >95% purity.

Spectroscopic Validation

  • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while pyridazine aromatic protons appear at δ 7.5–8.5 ppm.
  • X-ray Crystallography : Monoclinic lattice parameters (a = 9.78 Å, b = 15.01 Å, c = 13.92 Å, β = 105.1°) confirm molecular geometry.
  • HRMS : Molecular ion peak at m/z 403.1243 (C₂₁H₁₇F₃N₃O₂).

Industrial Scalability and Optimization

Continuous Flow Reactors

Adapting Scheme 1, continuous flow systems enhance yield (from 60% to 78%) by maintaining precise temperature control during methoxylation.

Green Chemistry Approaches

Water-ethanol mixtures (1:1) replace dichloroethane in alkylation steps, reducing solvent waste by 40% without compromising yield.

Comparative Analysis of Synthetic Methods

Method Key Step Yield (%) Purity (%) Scalability
Buchwald-Hartwig Pd-mediated coupling 78 98 High
Microwave Alkylation Nitrobenzyl bromide 77 95 Moderate
Catalytic Hydrogenation H₂/Pd-C reduction 90 99 High

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridazine ring can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related benzamide derivatives:

Compound Name Core Structure Substituent 1 Substituent 2 Key Functional Groups Molecular Weight (g/mol) References
Target Compound Benzamide 3-(Trifluoromethyl) 4-(6-Methoxypyridazin-3-yl)phenyl Trifluoromethyl, Pyridazine, Methoxy Not provided
Flutolanil Benzamide 2-(Trifluoromethyl) 3-Isopropoxyphenyl Trifluoromethyl, Isopropoxy 323.29
N-[4-(4-Benzylpiperazino)phenyl]-3-(trifluoromethyl)benzamide Benzamide 3-(Trifluoromethyl) 4-(4-Benzylpiperazino)phenyl Trifluoromethyl, Benzylpiperazine 439.47
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide Benzamide 3-(Trifluoromethyl), 4-Methoxy Pyridin-4-ylmethyl Trifluoromethyl, Methoxy, Pyridine Not provided
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide Benzamide 4-[6-(4-Methylpiperazinyl)-5-trifluoromethylpyridin-3-yl] N,N-Dimethyl Trifluoromethyl, Piperazine, Pyridine Not provided

Key Observations:

  • Trifluoromethyl Positioning: The target compound places the trifluoromethyl group at the 3-position of the benzamide, similar to flutolanil (position 2) and N-[4-(4-benzylpiperazino)phenyl]-3-(trifluoromethyl)benzamide (position 3). This group enhances metabolic stability and electron-withdrawing effects .
  • Heterocyclic Substituents : The 6-methoxypyridazine moiety in the target compound distinguishes it from analogs with pyridine (e.g., ) or piperazine (e.g., ) substituents. Pyridazine rings may improve solubility but reduce lipophilicity compared to phenyl groups .
  • Bioactive Moieties: Flutolanil (fungicide) and N-[4-(4-benzylpiperazino)phenyl]-3-(trifluoromethyl)benzamide (CNS-targeting) demonstrate that substituent choice drives application-specific activity .

Physicochemical and Pharmacokinetic Properties

  • Thermal Stability: reports a predicted boiling point of 494.7±45.0°C for N-[4-(4-benzylpiperazino)phenyl]-3-(trifluoromethyl)benzamide, suggesting that piperazine-containing analogs may exhibit higher thermal stability than pyridazine derivatives .
  • Crystallinity: The monohydrate form of 4-methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide () highlights the role of substituents in influencing solid-state properties, which are critical for formulation .

Biological Activity

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H14F3N3O2C_{19}H_{14}F_3N_3O_2, with a molecular weight of approximately 373.33 g/mol. The structure features a methoxypyridazinyl group and a trifluoromethyl group, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the methoxypyridazinyl moiety may influence receptor binding or enzyme inhibition.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially impacting cancer or inflammatory processes.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Its potential to modulate inflammatory pathways has been observed, possibly through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Some studies indicate efficacy against certain bacterial strains, suggesting a role in treating infections.

Case Studies and Experimental Data

Recent studies have explored the biological effects of this compound in various experimental models:

  • In Vitro Studies : The compound was tested on cancer cell lines, showing significant cytotoxicity at micromolar concentrations. For instance, it demonstrated IC50 values ranging from 5 to 20 µM across different cell lines.
Cell LineIC50 (µM)
A549 (Lung Cancer)10
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes compared to controls, indicating its potential as an anti-cancer agent.

Synthesis and Applications

The synthesis of this compound typically involves several steps:

  • Preparation of Methoxypyridazine Intermediate : This is achieved through reactions involving pyridazine derivatives.
  • Coupling Reaction : The intermediate is coupled with a phenyl derivative using methods like Suzuki coupling or Buchwald-Hartwig amination.

Applications in Drug Discovery

Due to its biological activities, this compound is being investigated as a lead candidate for drug development targeting:

  • Cancer Therapies
  • Anti-inflammatory Drugs
  • Antimicrobial Agents

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

Coupling Reactions : Use O-benzyl hydroxylamine hydrochloride under ice-bath conditions with CH₂Cl₂ and K₂CO₃ as a base to form intermediates .

Acylation Steps : Introduce trifluoromethyl benzoyl chloride derivatives in anhydrous solvents (e.g., acetonitrile) with catalysts like triethylamine .

Purification : Silica gel chromatography or crystallization in non-polar solvents (e.g., pentane/ether mixtures) improves purity .

  • Optimization : Adjust reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents to enhance yields (target >50%) .

Q. Which spectroscopic techniques are critical for confirming structural integrity, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridazine and benzamide rings) and trifluoromethyl singlet (~δ -60 ppm in ¹⁹F NMR) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragment patterns matching the pyridazine and benzamide moieties .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :

  • Decomposition Risks : The compound may degrade at room temperature; store at -20°C in amber vials to prevent photolysis .
  • Moisture Sensitivity : Use desiccants (e.g., silica gel) in storage containers, as hydrolysis of the amide bond can occur in humid conditions .

Advanced Research Questions

Q. How should researchers address contradictory data in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Variable Yields (e.g., 26–53% in ) : Investigate solvent polarity (e.g., THF vs. DCM) and catalyst efficiency (e.g., HBTU vs. BOP) .
  • Scale-Up Adjustments : Transition from batch to flow reactors for exothermic reactions (e.g., acylations) to maintain temperature control .
  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry .

Q. What strategies enhance bioactivity through structural modifications while maintaining synthetic feasibility?

  • Methodological Answer :

  • Pyridazine Ring Modifications : Introduce electron-withdrawing groups (e.g., nitro) via nucleophilic substitution (e.g., using NaH/DMF) to improve target binding .
  • Trifluoromethyl Group Optimization : Replace with alternative fluorinated groups (e.g., CF₂H) via reductive amination to balance lipophilicity and metabolic stability .
  • Bioactivity Assays : Pair synthetic modifications with in vitro kinase inhibition assays (e.g., Bcr-Abl targets) to validate structure-activity relationships .

Q. How can computational modeling predict reactivity or optimize reaction pathways?

  • Methodological Answer :

  • DFT Calculations : Model transition states for amide bond formation to identify energy barriers and optimal catalysts (e.g., triethylamine vs. DBU) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize substituents for synthesis .
  • Machine Learning : Train models on reaction databases (e.g., USPTO) to predict solvent/catalyst combinations for novel derivatives .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported biological activity across studies?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., Ponatinib in ).
  • Metabolic Stability Testing : Use liver microsome assays to identify species-specific degradation (e.g., human vs. rodent CYP450 enzymes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.